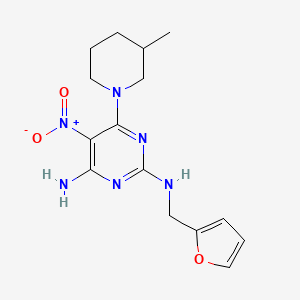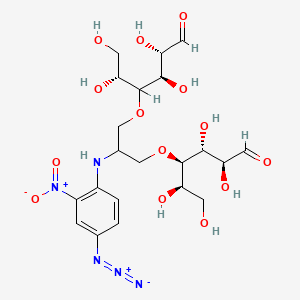
isopropylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
isopropylacetate can be synthesized through various methods. One common method involves the esterification of isovaleric acid with alcohols such as methanol or ethanol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, isovalerate is often produced through the fermentation of branched-chain amino acids by specific microbial strains. This method is advantageous due to its sustainability and cost-effectiveness. The fermentation process involves the use of anaerobic reactors where microorganisms convert amino acids into isovalerate under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
isopropylacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isovaleric acid.
Reduction: Reduction of isovalerate can yield isovaleric alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Various substituted isovalerates depending on the nucleophile used.
Applications De Recherche Scientifique
isopropylacetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isovalerate involves its interaction with specific molecular targets and pathways. In microbial metabolism, isovalerate is degraded by syntrophic bacteria in cooperation with methanogenic archaea. The degradation process involves the transfer of electrons from isovalerate to hydrogen and formate, which are then utilized by methanogens to produce methane . In therapeutic applications, isovalerate derivatives have been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and regulating the expression of proapoptotic and antiapoptotic genes .
Comparaison Avec Des Composés Similaires
isopropylacetate can be compared with other branched-chain fatty acids such as:
Isobutyrate: Similar to isovalerate, isobutyrate is an intermediate in anaerobic digestion and has applications in microbial metabolism and industrial processes.
Valerate: Valerate is a straight-chain fatty acid that differs from isovalerate in its structure and metabolic pathways.
Geranyl isovalerate: This compound is a derivative of isovalerate and has shown potential anticancer properties.
This compound is unique due to its branched structure, which influences its chemical reactivity and metabolic pathways. Its role as an intermediate in anaerobic digestion and its potential therapeutic applications further highlight its significance in various fields .
Propriétés
Formule moléculaire |
C5H9O2- |
|---|---|
Poids moléculaire |
101.12 g/mol |
Nom IUPAC |
3-methylbutanoate |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
Clé InChI |
GWYFCOCPABKNJV-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)[O-] |
SMILES canonique |
CC(C)CC(=O)[O-] |
Synonymes |
3-methylbutyrate 3-methylbutyric acid isovaleric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


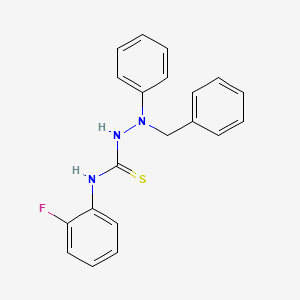
![3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)
![8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid](/img/structure/B1230539.png)
![7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230540.png)
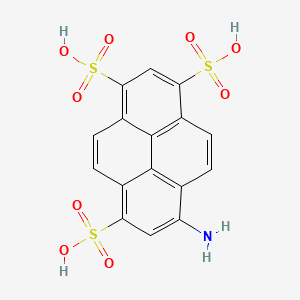
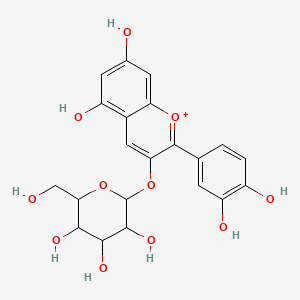
![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1230544.png)

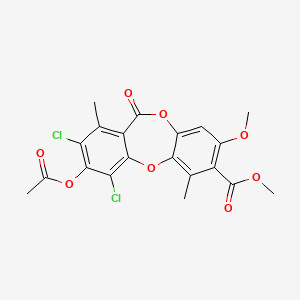
![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide](/img/structure/B1230548.png)
